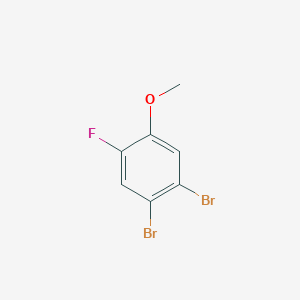

4,5-Dibromo-2-fluoroanisol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-fluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAHSFZYRFPRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 2 Fluoroanisol and Precursor Analogues

Direct Bromination Strategies on Fluoroanisole Scaffolds

The direct introduction of bromine atoms onto a pre-existing fluoroanisole framework is a primary consideration for synthesis. However, the success of this approach is dictated by the directing effects of the substituents already on the aromatic ring. In the case of 2-fluoroanisole (B128887), the methoxy (B1213986) group (-OCH₃) is a powerful activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The stronger activating effect of the methoxy group predominantly directs electrophilic substitution to the positions para and ortho to it.

Regioselective Bromination Approaches

When 2-fluoroanisole undergoes electrophilic bromination, the major product formed is 4-bromo-2-fluoroanisole, a result of the para-directing influence of the methoxy group. prepchem.com The formation of the desired 4,5-dibromo-2-fluoroanisole via this method is not favored due to the electronic directing effects. Achieving the 4,5-substitution pattern would require overcoming the inherent regioselectivity, which is synthetically challenging.

Theoretical studies and experimental results confirm that for anisole (B1667542) and its derivatives, electrophilic bromination overwhelmingly favors the ortho and para positions. researchgate.netrsc.org The formation of a second substitution is also governed by these directing effects. For instance, the bromination of anisole can lead to 2,4-dibromoanisole (B1585499) as a byproduct. google.com The development of highly regioselective bromination methods often involves specific reagents or catalysts to favor a particular isomer, such as para-selective bromination using tetraalkylammonium tribromides or zeolites. researchgate.netmdpi.com

| Reactant | Reagents | Solvent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoroanisole | Bromine (Br₂) | Chloroform (B151607) | Reflux, 9 hours | 4-Bromo-2-fluoroanisole | 91% | prepchem.com |

| 2-Fluoroanisole | Bromine, Sodium Bicarbonate, Sodium Hydrogensulfite | Chloroform | Ambient to 40°C, 3 hours | 2-Bromo-4-fluoroanisole (B1266214) | 94% |

Catalytic Systems for Halogenation Reactions

To enhance the rate and control the selectivity of bromination reactions, various catalytic systems are employed. Lewis acids, such as iron(III) bromide (FeBr₃), are classic catalysts that polarize the bromine molecule, making it a more potent electrophile. youtube.com

More advanced catalytic systems have been developed for selective halogenation. Zeolite catalysts, for example, can provide shape selectivity, favoring the formation of the para-isomer due to steric constraints within their porous structure. google.com Other approaches utilize catalyst systems like vanadium pentoxide with an oxidizing agent to brominate anisole, yielding a mixture of 4-bromoanisole (B123540) and 2,4-dibromoanisole. google.comgoogle.com Recently, methods using lactic acid derivatives as halogen bond acceptors from N-bromosuccinimide (NBS) have been shown to facilitate aromatic bromination under mild conditions. nsf.gov

Fluorination Methodologies for Dibromoanisole Precursors

An alternative synthetic strategy involves introducing the fluorine atom onto a dibromoanisole precursor, such as 3,4-dibromoanisole. This approach circumvents the regioselectivity issues of direct bromination on 2-fluoroanisole. Fluorination can be achieved through either nucleophilic or electrophilic methods.

Nucleophilic Fluorination Techniques (e.g., using fluoride (B91410) ion)

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine but typically requires an activated substrate with electron-withdrawing groups positioned ortho or para to a good leaving group. A more versatile method for unactivated aryl systems is the Balz-Schiemann reaction. This process involves the conversion of an arylamine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source like fluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). acsgcipr.org To synthesize 4,5-dibromo-2-fluoroanisole via this route, one would start with 2-amino-4,5-dibromoanisole.

The effectiveness of nucleophilic fluorination also depends on the fluoride source. Simple metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used, often in polar aprotic solvents and sometimes with the aid of phase-transfer catalysts or crown ethers to enhance the nucleophilicity of the fluoride ion. acsgcipr.orgrsc.orgnih.gov

| Substrate Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Aryl Diazonium Salts | HBF₄ or HPF₆ | Classic Balz-Schiemann reaction. | acsgcipr.org |

| Activated Aryl Halides | TBAFanh in DMSO or Acetonitrile | Halogen Exchange (Halex) reaction for activated systems. | acsgcipr.org |

| Alkyl Halides/Tosylates | KF with 18-crown-6 | Enhances fluoride solubility and nucleophilicity. | nih.gov |

| 1,6-anhydro-hexopyranose triflate | Et₃N·3HF | Stereoselective fluorination, alternative to DAST. | beilstein-journals.org |

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic fluorine atom ("F⁺"). wikipedia.org This method is particularly useful for synthesizing fluoroarenes from arenes that are sufficiently nucleophilic. Common electrophilic fluorinating agents are N-F compounds, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgrsc.org

For a substrate like 3,4-dibromoanisole, the aromatic ring is deactivated by the two bromine atoms, making direct electrophilic fluorination challenging. The methoxy group provides activation, but the reaction would likely require forcing conditions and may suffer from poor regioselectivity. The mechanism is complex and can be influenced by the solvent, counterion, and specific N-F reagent used. wikipedia.orgnih.gov In some cases, hypervalent iodine compounds can be used in conjunction with a fluorine source like hydrogen fluoride to generate an electrophilic fluorinating species in situ. mdpi.com

Etherification Routes for Aryl Halides

A highly convergent and common strategy for preparing substituted anisoles is the Williamson ether synthesis, which involves the methylation of the corresponding phenol (B47542). In the context of 4,5-dibromo-2-fluoroanisole, this would entail the synthesis of 4,5-dibromo-2-fluorophenol (B14866403) as a key intermediate, followed by its etherification.

The methylation is typically achieved by treating the phenol with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (B86663) ((Me)₂SO₄), in the presence of a base. chemicalbook.comchemicalbook.com The base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the methylating agent. This method is generally high-yielding and tolerates a wide range of functional groups on the aromatic ring.

| Phenol Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluorophenol | NaH, Methyl Iodide | DMF | 0°C to RT, 16 hours | 98% | chemicalbook.com |

| 2-Bromo-4-fluorophenol (B1268413) | K₂CO₃, Methyl Iodide | Acetone | Reflux, 6 hours | 94% | chemicalbook.com |

| p-Bromofluorobenzene (precursor to p-fluoroanisole) | Sodium Methoxide, CuCl | DMF | Heating, 10-16 hours | >99% conversion | google.com |

This route effectively transfers the challenge of the synthesis to the preparation of the 4,5-dibromo-2-fluorophenol intermediate. The synthesis of this precursor would itself require a multi-step sequence designed to install the three halogen substituents with the correct regiochemistry prior to the final, often straightforward, etherification step.

Methoxylation of Halogenated Phenols or Anilines

The conversion of halogenated phenols to their corresponding anisoles is a cornerstone of synthetic organic chemistry. The Williamson ether synthesis is a classic and widely employed method for this transformation. wikipedia.orgyoutube.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate. youtube.comwikipedia.org

For instance, the synthesis of 2-bromo-4-fluoroanisole can be achieved by reacting 2-bromo-4-fluorophenol with methyl iodide in the presence of potassium carbonate in acetone. chemicalbook.com This reaction proceeds via an SN2 mechanism, where the phenoxide attacks the methyl group of the methyl iodide. wikipedia.org

An alternative approach involves the vapor phase methylation of phenol with methanol (B129727) over a solid catalyst. researchgate.net This method is often favored in industrial settings due to its potential for continuous processing and catalyst recyclability. Various catalysts, including metal oxides and zeolites, have been investigated to optimize the yield and selectivity for O-methylation (formation of anisole) over C-methylation (formation of cresols). researchgate.netmdpi.com

The table below summarizes key aspects of methoxylation reactions for the synthesis of anisole and its analogues.

| Starting Material | Methylating Agent | Catalyst/Base | Solvent | Key Features | Reference |

| Phenol | Dimethyl sulfate | Sodium hydroxide | Water | Classic Williamson ether synthesis. wikipedia.org | orgsyn.org |

| 2-Bromo-4-fluorophenol | Methyl iodide | Potassium carbonate | Acetone | High yield (94%) for the synthesis of 2-bromo-4-fluoroanisole. chemicalbook.com | chemicalbook.com |

| Phenol | Methanol | KH2PO4/Activated Alumina | - (Vapor Phase) | Vapor phase methylation suitable for industrial scale. researchgate.net | researchgate.net |

| p-Bromofluorobenzene | Sodium methoxide | Cuprous chloride or bromide | DMF | Direct etherification of a bromoaromatic hydrocarbon. google.com | google.com |

Alkylation Reactions for Anisole Formation

Alkylation reactions, particularly Friedel-Crafts alkylation, provide another avenue for modifying aromatic rings, though they are more commonly used for C-C bond formation. jk-sci.com In the context of anisole synthesis, O-alkylation of phenols is the primary method. wikipedia.orgmdpi.com However, understanding the principles of electrophilic aromatic substitution is crucial for comprehending potential side reactions and for the strategic introduction of halogen substituents.

Anisole itself is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the methoxy group, which activates the ortho and para positions. wikipedia.org This increased reactivity must be carefully managed during halogenation steps to avoid poly-substitution.

Multi-Step Synthesis Design and Optimization

The synthesis of a polysubstituted aromatic compound like 4,5-dibromo-2-fluoroanisole necessitates a carefully planned multi-step sequence. The order of reactions is critical to achieving the desired isomer with high purity and yield.

Sequence of Halogenation and Alkoxylation Steps

The sequence of introducing the fluoro, bromo, and methoxy groups onto the benzene ring is a key consideration in the synthesis of 4,5-dibromo-2-fluoroanisole. One plausible route begins with the bromination of a suitable fluoroanisole precursor. For example, the bromination of 2-fluoroanisole can yield 4-bromo-2-fluoroanisole. Subsequent bromination would then be required to introduce the second bromine atom at the 5-position.

The challenge in such multi-step syntheses lies in controlling the regioselectivity of the halogenation steps. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming electrophile. For instance, in 2-fluoroanisole, the methoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. This interplay of directing effects must be carefully considered to achieve the desired substitution pattern.

A patent describes the synthesis of 5-bromo-2-chloro-4-fluoroanisole, a structurally related compound, starting from 4-fluoroanisole. googleapis.com This process involves chlorination followed by bromination, highlighting the importance of a stepwise introduction of halogens. googleapis.com

Telescoped Synthesis Approaches

While specific telescoped syntheses for 4,5-dibromo-2-fluoroanisole are not extensively documented in the provided search results, the principles can be applied. For example, a process could be envisioned where the methoxylation of a dihalogenated phenol is immediately followed by a second halogenation step in the same reaction vessel, provided the reaction conditions are compatible. The development of such a process would require careful optimization of catalysts, solvents, and reaction temperatures to ensure high conversion and selectivity for the desired product. nih.gov

Green Chemistry Principles in the Synthesis of 4,5-Dibromo-2-fluoroanisole

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. ugm.ac.id This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

Solvent Selection and Minimization

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. rsc.org In the synthesis of halogenated aromatic compounds, chlorinated solvents like chloroform and dichloromethane (B109758) are often used. chemicalbook.com However, these solvents are coming under increasing scrutiny due to their environmental and health concerns. iloencyclopaedia.org

Green chemistry encourages the use of more benign solvents such as water, ethanol, or even solvent-free conditions where possible. ugm.ac.idgoogle.comresearchgate.net For example, a patent describes a method for synthesizing halogenated aromatic compounds using water as the solvent. google.com While the direct application to 4,5-dibromo-2-fluoroanisole synthesis is not specified, it represents a promising direction for greener alternatives.

The table below presents a selection of solvents and their general classification in terms of green chemistry principles.

| Solvent | Classification | Rationale | Reference |

| Water | Preferred | Benign, abundant, non-toxic. | google.com |

| Ethanol | Usable | Renewable, lower toxicity than many organic solvents. | researchgate.net |

| Acetone | Usable | Relatively low toxicity, but volatile. | chemicalbook.com |

| Chloroform | Undesirable | Suspected carcinogen, environmentally persistent. | |

| Dichloromethane | Undesirable | Volatile organic compound, potential health hazards. | chemicalbook.com |

By carefully selecting solvents and exploring solvent-free reaction conditions, the synthesis of 4,5-dibromo-2-fluoroanisole and its analogues can be made more sustainable.

Atom Economy and Reaction Efficiency

The synthesis of polysubstituted aromatic compounds such as 4,5-Dibromo-2-fluoroanisole necessitates a careful evaluation of the synthetic routes not only for their chemical feasibility but also for their efficiency and environmental impact. Key metrics in this evaluation are atom economy and reaction efficiency (yield), which are fundamental principles of green chemistry. innospk.comscranton.edu A high atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the desired product, thereby minimizing waste. youtube.comsavemyexams.com Reaction efficiency, typically measured by the percentage yield, indicates how effectively the reactants are converted into the product under specific experimental conditions. rsc.org

While a specific, optimized industrial synthesis for 4,5-Dibromo-2-fluoroanisole is not extensively detailed in publicly available literature, a plausible and common synthetic approach involves the electrophilic bromination of a suitable precursor. A logical precursor for this synthesis is 2-fluoroanisole, which can be sequentially brominated.

A likely two-step synthetic pathway is:

Mono-bromination of 2-fluoroanisole to form 4-Bromo-2-fluoroanisole.

A second bromination of 4-Bromo-2-fluoroanisole to yield the final product, 4,5-Dibromo-2-fluoroanisole.

The regioselectivity of electrophilic aromatic substitution is directed by the existing substituents on the benzene ring. ugent.belibretexts.org In 2-fluoroanisole, the methoxy group (-OCH3) is a strong activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. The methoxy group's influence dominates, leading to bromination primarily at the para position (C4) to yield 4-Bromo-2-fluoroanisole, a reaction reported to proceed with high yield.

In the subsequent bromination of 4-Bromo-2-fluoroanisole, the directing effects of the methoxy, fluoro, and bromo substituents guide the incoming electrophile. The strongly activating methoxy group directs the second bromine to the remaining ortho position (C5), which is favored over the more sterically hindered C3 position.

Atom Economy Calculation

The atom economy for each step of this proposed synthesis can be calculated using the formula:

Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.comyoutube.com

This calculation inherently does not include catalysts or solvents. youtube.com For substitution reactions like bromination, where a byproduct is formed (in this case, hydrogen bromide - HBr), the atom economy will be less than 100%. savemyexams.com

Step 1: Synthesis of 4-Bromo-2-fluoroanisole

The reaction is: C₇H₇FO + Br₂ → C₇H₆BrFO + HBr

The molecular weights of the reactants and products are used to calculate the atom economy for the formation of the intermediate, 4-Bromo-2-fluoroanisole.

| Reactants | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Fluoroanisole (C₇H₇FO) | 126.13 | 4-Bromo-2-fluoroanisole (C₇H₆BrFO) | 205.02 |

| Bromine (Br₂) | 159.81 | ||

| Total Reactant MW | 285.94 | ||

| Atom Economy = (205.02 / 285.94) x 100 = 71.7% |

Step 2: Synthesis of 4,5-Dibromo-2-fluoroanisole

The second bromination step is: C₇H₆BrFO + Br₂ → C₇H₅Br₂FO + HBr

The atom economy for the synthesis of the final product from the intermediate is calculated similarly.

| Reactants | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Bromo-2-fluoroanisole (C₇H₆BrFO) | 205.02 | 4,5-Dibromo-2-fluoroanisole (C₇H₅Br₂FO) | 283.92 |

| Bromine (Br₂) | 159.81 | ||

| Total Reactant MW | 364.83 | ||

| Atom Economy = (283.92 / 364.83) x 100 = 77.8% |

Reaction Efficiency

Reaction efficiency is a practical measure that takes into account the experimental yield of a reaction. While atom economy provides a theoretical maximum for the incorporation of reactant atoms, the percentage yield reflects the actual amount of product obtained after isolation and purification.

For the first step of the synthesis, the bromination of 2-fluoroanisole to 4-Bromo-2-fluoroanisole has been reported with a high yield of 91%. This indicates a very efficient chemical transformation with minimal loss of product due to side reactions or purification.

The following table summarizes the efficiency of the proposed synthetic route.

| Synthetic Step | Precursor | Product | Theoretical Atom Economy | Reported/Estimated Yield |

|---|---|---|---|---|

| 1 | 2-Fluoroanisole | 4-Bromo-2-fluoroanisole | 71.7% | 91% |

| 2 | 4-Bromo-2-fluoroanisole | 4,5-Dibromo-2-fluoroanisole | 77.8% | ~90% (estimated) |

| Overall Process | - | ~82% (estimated) |

Reactivity Profiles and Transformational Pathways of 4,5 Dibromo 2 Fluoroanisol

Cross-Coupling Reactions at Bromine Centers

The bromine atoms at the C4 and C5 positions of 4,5-dibromo-2-fluoroanisole are primary sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The reactivity of aryl bromides in such transformations is well-established, making them versatile handles for molecular elaboration. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org For 4,5-dibromo-2-fluoroanisole, the two bromine atoms serve as coupling sites. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. libretexts.orgresearchgate.net The choice of reaction conditions can influence the outcome, potentially allowing for either mono- or di-arylation.

Studies on similar substrates, such as 4-bromoanisole (B123540) and polybrominated heterocycles, demonstrate that good to excellent yields can be achieved under mild conditions. researchgate.netrsc.org The electronic nature of the boronic acid and the steric hindrance around the bromine atoms on the anisole (B1667542) ring are critical factors in determining the reaction's efficiency. The slightly different electronic environments of the C4-Br and C5-Br bonds, influenced by the ortho- and meta-positions relative to the methoxy (B1213986) group, could potentially be exploited for regioselective coupling under carefully controlled conditions. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or [Pd₂(dba)₃] with a phosphine ligand | rsc.orgresearchgate.net |

| Boronic Acid | Arylboronic acid or ester (1.1 to 2.2 equivalents) | rsc.org |

| Base | Aqueous K₂CO₃ or Na₂CO₃ | rsc.orgnih.gov |

| Solvent | Toluene, Dioxane, or DMF/water mixture | researchgate.netrsc.org |

| Temperature | 80-100 °C | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The bromine atoms of 4,5-dibromo-2-fluoroanisole are suitable electrophilic partners for this transformation. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.orgnih.gov Investigations into the Sonogashira coupling of di- and polyhalogenated aromatics show that selectivity can often be controlled. nih.govrsc.org For 4,5-dibromo-2-fluoroanisole, sequential couplings could potentially introduce two different alkyne moieties. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl, confirming the suitability of the bromo-substituents for this reaction. nrochemistry.com

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orguwindsor.ca This method is known for its tolerance of a wide variety of functional groups, making it applicable to a complex substrate like 4,5-dibromo-2-fluoroanisole. uwindsor.canrochemistry.com The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org While organotin reagents are toxic, their stability to air and moisture is an advantage. nrochemistry.com It is possible to perform Stille couplings with various sp²-hybridized organostannanes, including vinyl, aryl, and heterocyclic stannanes, to introduce diverse substituents at the bromine-bearing positions. wikipedia.orglibretexts.org

Table 2: General Conditions for Sonogashira and Stille Couplings

| Reaction | Catalyst System | Coupling Partner | Base/Additive | Solvent | Reference |

|---|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Et₃N or Diisopropylamine | Toluene or THF | nih.govnrochemistry.com |

| Stille | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Organostannane (e.g., R-SnBu₃) | LiCl (often used as an additive) | DMF or THF | nrochemistry.comlibretexts.org |

The introduction of heterocyclic moieties onto an aromatic scaffold is a common strategy in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are frequently used for this purpose. Using 4,5-dibromo-2-fluoroanisole, heterocycles can be introduced via Suzuki, Stille, or other named reactions (e.g., Buchwald-Hartwig amination for N-heterocycles).

The coupling of aryl halides with five- and six-membered heterocycles has been extensively studied. nih.gov For instance, boronic acids or stannanes derived from pyrazoles, pyridines, thiophenes, and furans can be coupled at the C4 and/or C5 positions. nih.govrsc.org The success of these couplings can be influenced by the electronic properties of the heterocycle and potential catalyst inhibition by the heteroatoms. nih.gov In some cases, specialized ligands are required to achieve high efficiency, particularly with electron-rich or sterically demanding heterocycles. nih.gov The regioselectivity of these cross-coupling reactions on polyhalogenated heteroarenes is often dictated by the electronic deficiency of the carbon atom attached to the halogen, a principle that can be extended to polyhalogenated arenes like 4,5-dibromo-2-fluoroanisole. baranlab.org

Nucleophilic Aromatic Substitution (SNAr) Studies

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to a leaving group is typically required to activate the substrate for nucleophilic attack. researchgate.netnih.gov

In the context of 4,5-dibromo-2-fluoroanisole, the fluorine atom is a potential leaving group in SNAr reactions. Aryl fluorides are particularly effective substrates for SNAr when the ring is sufficiently activated, as the highly electronegative fluorine atom enhances the rate of the initial nucleophilic attack. mdpi.com The two bromine atoms on the ring act as moderately electron-withdrawing groups, which, along with the electron-donating methoxy group, create a complex electronic environment.

The displacement of fluorine is generally favored over other halogens in SNAr reactions when the reaction proceeds through the classical two-stage addition-elimination mechanism. rsc.org This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), and fluorine's high electronegativity best stabilizes the transition state leading to this intermediate. researchgate.netnih.gov Therefore, under SNAr conditions, nucleophiles such as alkoxides, thiolates, or amines would be expected to preferentially displace the fluorine atom over the bromine atoms, provided the system is sufficiently activated. nih.gov

Regioselectivity in SNAr reactions is governed by the ability of the substituents on the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. researchgate.netwuxiapptec.com In 4,5-dibromo-2-fluoroanisole, a nucleophile can theoretically attack any of the three halogen-bearing carbons.

Attack at C2 (F-displacement): The fluorine atom is ortho to the electron-donating methoxy group and meta to the C5-bromine. The methoxy group's +M (mesomeric) effect would destabilize the intermediate formed by attack at this position. However, its -I (inductive) effect and the electron-withdrawing nature of the bromines would provide some stabilization.

Attack at C4 (Br-displacement): This position is para to the methoxy group and ortho to the C5-bromine. The +M effect of the methoxy group would strongly destabilize the intermediate.

Attack at C5 (Br-displacement): This position is meta to the methoxy group and ortho to the C4-bromine. The destabilizing +M effect of the methoxy group is not felt at the meta position.

Considering these electronic factors, nucleophilic attack is least likely at the C4 position due to the strong destabilizing resonance effect from the para-methoxy group. The most probable site for SNAr is the C2 position, leading to fluorine displacement. This is because fluorine is the most activating leaving group for the SNAr mechanism, and the destabilizing effect of the ortho-methoxy group may be overcome by this inherent reactivity, especially with strong nucleophiles. mdpi.comrsc.org Computational models are often used to predict the regioselectivity in complex polyhalogenated systems by comparing the stabilities of the possible transition states. researchgate.netwuxiapptec.com

The reactivity of 4,5-dibromo-2-fluoroanisole is governed by the directing and activating or deactivating effects of its substituents. The methoxy group is a strong electron-donating group and a powerful ortho-para director. The fluorine atom is deactivating due to its high electronegativity but is also an ortho-para director. The bromine atoms are deactivating and ortho-para directing. This complex substitution pattern leads to specific and often predictable reactivity.

Directed Metalation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting organometallic intermediate can then be trapped with various electrophiles. organic-chemistry.org

Lithiation and Grignard Exchange Chemistry

In the case of 4,5-dibromo-2-fluoroanisole, the methoxy group is the most potent directing group. wikipedia.orgharvard.edu Therefore, treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in regioselective deprotonation at the C-3 position, which is ortho to the methoxy group. The fluorine atom can also act as a moderate directing group, further favoring lithiation at the adjacent C-3 position.

Alternatively, halogen-metal exchange offers another route to a functionalized intermediate. The carbon-bromine bond is more susceptible to exchange than the carbon-fluorine bond. Given the two bromine atoms, selective monolithiation via bromine-lithium exchange can be challenging and may lead to a mixture of mono- and di-lithiated species. nih.gov However, the electronic environment could favor exchange at one position over the other.

Grignard exchange, typically using reagents like isopropylmagnesium chloride or bromide, is another established method for converting aryl bromides into organomagnesium reagents. harvard.edu This method is often more functional-group tolerant than lithiation. For 4,5-dibromo-2-fluoroanisole, a Grignard exchange reaction would likely replace one of the bromine atoms with a magnesium bromide group, which can then participate in subsequent reactions.

Table 1: Potential Metalation Reactions of 4,5-Dibromo-2-fluoroanisole

| Reaction Type | Reagent | Expected Intermediate |

| Directed Ortho-Lithiation | n-BuLi, THF, -78 °C | 3-Lithio-4,5-dibromo-2-fluoroanisole |

| Bromine-Lithium Exchange | n-BuLi or t-BuLi | Mixture of lithiated isomers |

| Grignard Exchange | i-PrMgBr, THF | Mixture of Grignard isomers |

Subsequent Electrophilic Quenches

Once the organometallic intermediate (either a lithiated species or a Grignard reagent) is formed, it can be reacted with a wide array of electrophiles to introduce new functional groups. This two-step sequence allows for the regioselective synthesis of highly substituted aromatic compounds.

Common electrophiles used in these quenching reactions include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): To introduce a carboxylic acid group.

Alkyl Halides: To append alkyl chains.

Silyl (B83357) Halides (e.g., TMSCl): To introduce silyl groups.

Borates (e.g., B(OMe)₃): To form boronic esters, which are precursors to Suzuki coupling reactions.

Table 2: Illustrative Electrophilic Quench Reactions

| Organometallic Intermediate | Electrophile | Product Type |

| Aryllithium/Arylmagnesium | 1. CO₂; 2. H₃O⁺ | Benzoic acid derivative |

| Aryllithium/Arylmagnesium | 1. DMF; 2. H₃O⁺ | Benzaldehyde derivative |

| Aryllithium/Arylmagnesium | 1. I₂ | Aryl iodide derivative |

Note: This table illustrates general transformations. The specific application to 4,5-dibromo-2-fluoroanisole intermediates would depend on the successful and selective formation of the organometallic species.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lumenlearning.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. masterorganicchemistry.comlibretexts.org

For 4,5-dibromo-2-fluoroanisole, the powerful ortho-para directing methoxy group would strongly favor substitution at the C-6 position, which is para to it. However, this position is already occupied by a bromine atom. The other ortho position, C-3, is sterically hindered by the adjacent fluorine and bromine atoms. The fluorine atom, also an ortho-para director, would direct towards the C-3 and C-5 positions, both of which are occupied. The bromine atoms are also ortho-para directors but are deactivating.

Given that all positions are substituted, further electrophilic aromatic substitution on 4,5-dibromo-2-fluoroanisole is unlikely to occur under standard conditions. The ring is considered highly deactivated due to the presence of three halogen atoms, and all potential sites for substitution are blocked. Forcing conditions might lead to ipso-substitution or decomposition of the starting material.

Benzyne (B1209423) Generation and Cycloaddition Reactions from Dibrominated Precursors

Arynes, or benzynes, are highly reactive intermediates that can be generated from suitably substituted aromatic precursors. princeton.edu Dihaloarenes are common precursors for benzyne formation. Treatment of an ortho-dihaloarene with a strong base can lead to elimination and the formation of a benzyne.

In the case of 4,5-dibromo-2-fluoroanisole, the two bromine atoms are in a meta-relationship to each other, not ortho. Therefore, direct elimination of HBr from adjacent carbons to form a benzyne is not a straightforward pathway from this specific isomer.

However, a benzyne could potentially be generated from a derivative of 4,5-dibromo-2-fluoroanisole. For instance, if one of the bromine atoms is converted to a lithium or magnesium species via halogen-metal exchange, subsequent elimination of the adjacent bromine or fluorine could, in principle, generate a highly substituted benzyne. For example, lithiation at C-5 followed by elimination of the bromide at C-4 could yield a 3-fluoro-6-methoxybenzyne intermediate.

Once generated, these reactive benzynes readily undergo cycloaddition reactions with various trapping agents, such as furans, dienes, or azides, to form complex polycyclic or heterocyclic structures. nih.gov

Functional Group Interconversions and Derivatization

The existing functional groups on 4,5-dibromo-2-fluoroanisole can be chemically modified to produce a variety of derivatives. ub.eduvanderbilt.eduimperial.ac.uk

Ether Cleavage: The methoxy group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol (B47542), 4,5-dibromo-2-fluorophenol (B14866403).

Nucleophilic Aromatic Substitution (SₙAr): While generally difficult on electron-rich anisoles, the presence of multiple deactivating halogen groups might render the ring susceptible to SₙAr under certain conditions, potentially allowing for the displacement of the fluorine or bromine atoms by strong nucleophiles. The fluorine atom would be the most likely leaving group in an SₙAr reaction.

Cross-Coupling Reactions: The bromine atoms are excellent handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Sonogashira couplings. This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-4 and C-5 positions, providing access to a vast array of complex derivatives.

Table 3: Potential Functional Group Interconversions

| Functional Group | Reagent/Reaction | Resulting Functional Group |

| Methoxy | BBr₃ | Hydroxyl (Phenol) |

| Bromo | Pd(PPh₃)₄, R-B(OH)₂, Base (Suzuki Coupling) | Aryl, Alkyl, etc. |

| Bromo | Pd catalyst, Terminal Alkyne, Cu(I) (Sonogashira Coupling) | Alkynyl |

Conformational Analysis and Intramolecular Dynamics of 4,5 Dibromo 2 Fluoroanisol Analogues

Rotational Barriers of the Methoxy (B1213986) Group

The rotation of the methoxy group (-OCH₃) around the bond connecting it to the aromatic ring is a critical aspect of the intramolecular dynamics of anisole (B1667542) and its derivatives. This rotation is not free but is hindered by an energy barrier, the magnitude of which is influenced by the substituents on the aromatic ring. unifr.ch

In anisole itself, the barrier to internal rotation of the methoxy group is relatively high, which means that at room temperature, the molecule spends most of its time in the preferred planar conformation where the methoxy group lies in the plane of the aromatic ring. researchgate.net For many anisole analogues, the energy barrier (V₃) for the internal rotation of the methoxy group's methyl (CH₃) group is high enough that splittings in rotational spectra are not observed. researchgate.net

The height of the rotational barrier can be affected by the presence of other substituents on the ring. In amine-substituted [s]-triazines, a related class of compounds with restricted rotation, the barrier to rotation increases with the increasing electronegativity of other substituents on the ring. nih.gov For instance, the rotational barrier (ΔG‡) for a dimethylamino group was found to be between 15.1 and 17.7 kcal/mol for neutral triazines. nih.gov While not directly analogous to 4,5-dibromo-2-fluoroanisole, this illustrates the principle that electronic effects of ring substituents significantly impact the rotational dynamics of attached groups. In studies of 2,6-di-(o-anisyl)anisole, variable temperature ¹H NMR spectroscopy was used to determine the barrier for interconversion between different rotational isomers (atropisomers), which was found to be 41.2 kJ/mol (approximately 9.8 kcal/mol), arising from rotation about the aryl-aryl bonds, a process influenced by the methoxy substituents. unifr.ch

Table 1: Representative Rotational Barriers in Anisole Analogues and Related Compounds

| Compound Class | Rotating Group | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Amine-substituted [s]-triazines | Dimethylamino | ¹³C NMR | 15.1 - 17.7 nih.gov |

This table provides examples of rotational barriers in related molecular systems to illustrate the range of energies involved.

Influence of Halogen and Methoxy Substituents on Aromatic Ring Conformation

The conformation of the aromatic ring in substituted benzenes is influenced by the electronic and steric properties of its substituents. Halogens (like fluorine and bromine) and methoxy groups exert both inductive and resonance effects, which can alter the geometry and electron distribution of the benzene (B151609) ring. openstax.orglibretexts.org

Methoxy Substituent: The methoxy group (-OCH₃) also exhibits both inductive and resonance effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). openstax.org Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). libretexts.org In the case of the methoxy group, the resonance effect dominates, making the ring more electron-rich and activating it towards electrophilic substitution. libretexts.org This strong resonance effect preferentially increases electron density at the ortho and para positions.

Steric and Electronic Effects on Conformational Preferences

The preferred three-dimensional arrangement of 4,5-dibromo-2-fluoroanisole analogues is dictated by a delicate balance between steric and electronic effects. rsc.orgresearchgate.net These factors determine the most stable conformation, particularly the orientation of the methoxy group relative to the ring.

Steric Effects: Steric hindrance refers to the repulsive forces that arise when atoms or groups of atoms are forced too close to one another. researchgate.net In substituted anisoles, steric repulsion between the methoxy group and a bulky substituent at the ortho position (in this case, the fluorine atom) can force the methoxy group out of the plane of the aromatic ring. Generally, steric effects favor conformations that maximize the distance between bulky groups, such as an anti arrangement over a gauche or syn one. chemrxiv.orgchemrxiv.org

Electronic Effects: Electronic effects involve the distribution of electrons within the molecule and can be attractive or repulsive. These include:

Inductive Effects: As discussed, the electronegative F, Br, and O atoms withdraw electron density through σ-bonds. openstax.org

Resonance (or Delocalization): The methoxy group's lone pairs delocalize into the ring, influencing its reactivity and the rotational barrier. libretexts.orglibretexts.org

Hyperconjugation: Interactions between filled and empty orbitals, such as the anomeric effect, can also play a role in stabilizing certain conformations. lew.ro

In many halogenated compounds, electronic effects can override steric predictions, leading to seemingly less stable conformations being preferred. rsc.orgresearchgate.netchemrxiv.org For example, attractive interactions between an oxygen lone pair and an electron-deficient aromatic ring can favor a syn conformation even if it appears more sterically crowded. usf.edu The stability of a given conformer is the net result of these competing steric repulsions and complex electronic interactions. chemrxiv.orglew.ro

Experimental Methodologies for Conformational Probing

A variety of experimental and computational techniques are employed to investigate the conformational preferences and dynamics of molecules like 4,5-dibromo-2-fluoroanisole analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. Variable-temperature NMR studies can be used to measure the energy barriers between interconverting conformers by observing the coalescence of signals as the rate of exchange increases with temperature. unifr.chnih.gov The Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons, is particularly useful for determining the relative proximity of different parts of a molecule, thereby establishing the predominant conformation. mdpi.com Coupling constants (J-values), especially heteronuclear couplings like ⁴JHF, can also provide valuable information about dihedral angles. rsc.org

Microwave Spectroscopy: This gas-phase technique provides highly accurate information about the rotational constants of a molecule. researchgate.net From these constants, precise molecular structures, including bond lengths and angles of different conformers, can be determined. It is also a primary method for measuring rotational barriers of small groups like methyl rotors. researchgate.net

Quantum Chemical Calculations: Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential complements to experimental work. nih.govnih.gov These calculations can predict the geometries and relative energies of different possible conformers, map the potential energy surface for rotation, and calculate spectroscopic parameters that can be compared with experimental data. rsc.orgsoton.ac.uk Solvation models can also be incorporated to understand how the solvent environment affects conformational equilibria. rsc.org

X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides a definitive picture of its conformation in the solid state. While this represents a static picture, it provides crucial data on bond lengths, angles, and intermolecular interactions that can be used to benchmark computational models. usf.edu

Table 2: Methodologies for Conformational Analysis

| Technique | Phase | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (VT, NOESY) | Solution | Rotational barriers, predominant conformers, internuclear distances | unifr.chmdpi.com |

| Microwave Spectroscopy | Gas | Precise molecular structure, rotational barriers | researchgate.net |

| Quantum Chemical Calculations | In Silico | Conformer energies, geometries, potential energy surfaces | nih.govsoton.ac.uk |

Computational and Theoretical Chemistry Investigations of 4,5 Dibromo 2 Fluoroanisol

Electronic Structure and Bonding Analysis (e.g., DFT, ab initio calculations)

The electronic structure of 4,5-Dibromo-2-fluoroanisol is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide accurate results for similar halogenated benzene (B151609) derivatives. researchgate.net

Once the molecule's lowest energy geometry is determined, a detailed analysis of its electronic properties can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial; the HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For substituted anisoles, the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen substituents significantly influence the electron density distribution across the aromatic ring. libretexts.org

Table 1: Illustrative NBO Analysis of Key Intramolecular Interactions This table is a hypothetical representation based on typical findings for similar molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C1-C6) | ~25-35 | Resonance from Methoxy Group |

| LP(3) Br4 | π(C3-C4) | ~2-5 | Halogen-Ring Hyperconjugation |

| LP(3) Br5 | π(C5-C6) | ~2-5 | Halogen-Ring Hyperconjugation |

| LP(3) F2 | π(C1-C2) | ~3-6 | Fluorine-Ring Hyperconjugation |

Prediction of Spectroscopic Parameters (e.g., NMR coupling constants, vibrational frequencies)

Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a common application of DFT. nih.gov Given the presence of a fluorine atom, calculating the ¹⁹F chemical shift for this compound is particularly valuable. Methodologies using functionals like ωB97XD with basis sets such as aug-cc-pvdz have been shown to provide reliable predictions for ¹⁹F NMR chemical shifts with a root mean square error as low as 3.57 ppm. rsc.org These calculations involve computing the isotropic magnetic shielding tensors for each nucleus and referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F) to obtain the chemical shifts. rsc.org This predictive power can help assign signals in complex spectra and confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT methods, often with the same B3LYP functional and 6-311++G(d,p) basis set used for geometry optimization. nih.gov The calculations yield a set of harmonic frequencies for the fundamental vibrational modes of the molecule. sioc-journal.cn These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov The analysis allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C-C aromatic ring stretching, and the characteristic vibrations of the C-F, C-Br, and C-O bonds. researchgate.netijrte.org

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound This table presents a selection of predicted harmonic frequencies based on typical values for related compounds. A scaling factor would be applied for comparison with experimental data.

| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| CH₃ Asymmetric Stretch | ~2980 | IR, Raman |

| CH₃ Symmetric Stretch | ~2920 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | IR (Strong) |

| C-F Stretch | ~1220 | IR (Strong) |

| C-Br Stretch | 700-550 | IR, Raman |

Reaction Mechanism Elucidation through Computational Modeling

While specific reaction mechanism studies for this compound are not prominent in the literature, computational modeling provides a robust framework for their elucidation. A plausible reaction for this substrate is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the halogen atoms.

To model an SₙAr reaction, computational chemists identify the transition state (TS) structures for the key steps. In a typical two-step SₙAr mechanism, the reaction proceeds through a high-energy Meisenheimer complex (an intermediate). nih.gov There would be two transition states to characterize: one for the initial nucleophilic attack to form the intermediate (TS1) and one for the departure of the leaving group to form the product (TS2). nih.gov Transition state search algorithms (e.g., Berny optimization to a saddle point) are used to locate these structures. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sioc-journal.cn

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are located and their energies calculated, a reaction pathway map, or reaction profile, can be constructed. This profile plots the relative energy of the system versus the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structures to confirm that they connect the correct reactants and products (or intermediates). The height of the energy barriers (activation energies) determined from this map provides quantitative information about the reaction kinetics, allowing for predictions about which substitution (e.g., of F vs. Br) is more favorable.

Conformational Energy Landscape Mapping

The conformational flexibility of this compound is primarily dictated by the rotation of the methoxy (-OCH₃) group relative to the plane of the benzene ring. Mapping the conformational energy landscape is crucial for understanding the molecule's preferred shapes and their relative populations at equilibrium. acs.org

This is achieved by performing a potential energy surface (PES) scan. researchgate.net In this procedure, the dihedral angle of interest (e.g., C6-C1-O-CH₃) is systematically varied in discrete steps (e.g., every 10-15 degrees), and at each step, the energy of the molecule is calculated after optimizing the remaining geometrical parameters. libretexts.org The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (rotational barriers). libretexts.orgresearchgate.net For anisole (B1667542) and its derivatives, the planar conformation (methoxy group in the plane of the ring) is often the most stable due to favorable electronic delocalization, while the perpendicular conformation is the highest energy barrier. acs.org

Table 3: Hypothetical Conformational Energy Profile for Methoxy Group Rotation This table illustrates the expected relative energies for the key conformations of this compound.

| Conformation | Dihedral Angle (C6-C1-O-CH₃) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Planar (Syn) | 0° | 0.00 | Global Minimum |

| Perpendicular | 90° | ~3-5 | Rotational Barrier (Maximum) |

| Planar (Anti) | 180° | ~0.5-1.5 | Local Minimum |

Molecular Dynamics Simulations to Explore Dynamic Behavior

While static quantum chemical calculations provide information on energy minima and transition states, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules, to generate a trajectory of the system's evolution. mdpi.com

An MD simulation could reveal how the molecule behaves in a solution, showing the flexibility of the methoxy group and the vibrational motions of the entire structure. It provides insight into solvent-solute interactions, such as the formation of hydrogen bonds (if applicable) or other non-covalent interactions with the solvent. mdpi.com Furthermore, by analyzing the trajectory, one can study the time scales of conformational changes, such as the rate of rotation of the methoxy group from one planar conformation to another. acs.org Although computationally intensive, MD simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in a condensed phase. To date, specific MD simulation studies on this compound have not been reported in the literature.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or physicochemical properties, respectively. In the context of 4,5-dibromo-2-fluoroanisole, QSPR modeling would seek to establish a mathematical relationship between its molecular descriptors and its physical or chemical properties.

A comprehensive search of scientific literature and chemical databases did not yield specific, published QSAR or QSPR models developed exclusively for 4,5-dibromo-2-fluoroanisole. The development of such models is a detailed process that involves the generation of a dataset of related molecules and their experimentally determined properties, followed by the calculation of molecular descriptors and the application of statistical methods to create a predictive model.

For a QSPR model to be developed for 4,5-dibromo-2-fluoroanisole and its analogues, a range of molecular descriptors would first be calculated. These descriptors can be categorized as:

Constitutional (1D) Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight, atom count, and bond count.

Topological (2D) Descriptors: These descriptors quantify aspects of the molecular structure, including size, shape, and branching, through graph theory. Examples include connectivity indices and kappa shape indices.

Geometrical (3D) Descriptors: These descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule and include information about molecular volume and surface area.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential.

Once these descriptors are calculated for a series of related compounds, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a model that links these descriptors to a specific property of interest (e.g., boiling point, solubility, or chromatographic retention time).

While no dedicated QSPR studies for 4,5-dibromo-2-fluoroanisole are currently available, the principles of QSPR modeling could be applied to predict its properties if a suitable dataset of related halogenated anisoles were to be compiled and analyzed. Such a study would contribute to a deeper understanding of how structural modifications, like the position and nature of halogen substituents, influence the physicochemical characteristics of this class of compounds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,5 Dibromo 2 Fluoroanisol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 4,5-Dibromo-2-fluoroanisole, the presence of various NMR-active nuclei (¹H, ¹³C, and ¹⁹F) offers a rich dataset for detailed structural elucidation.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within a molecule. For 4,5-Dibromo-2-fluoroanisole and its derivatives, several 2D NMR techniques are particularly informative:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. youtube.com In the aromatic region of the spectrum for a derivative of 4,5-Dibromo-2-fluoroanisole, COSY would reveal correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu For 4,5-Dibromo-2-fluoroanisole, HSQC would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, as well as the methoxy (B1213986) protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For anisole (B1667542) derivatives, NOESY can provide information about the preferred conformation of the methoxy group relative to the aromatic ring.

A hypothetical table of expected 2D NMR correlations for 4,5-Dibromo-2-fluoroanisole is presented below:

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-3 | H-6 (weak, long-range) | C-3 | C-1, C-2, C-4, C-5 |

| H-6 | H-3 (weak, long-range) | C-6 | C-1, C-2, C-4, C-5 |

| -OCH₃ | None | C-methoxy | C-2 |

Molecules are not static entities and can undergo various dynamic processes, such as conformational changes. youtube.com Variable temperature (VT) NMR is a powerful technique to study these dynamics. researchgate.net For anisole and its derivatives, rotation around the C-O bond of the methoxy group can be restricted, leading to different conformations.

At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. youtube.com However, by lowering the temperature, this rotation can be slowed down. If the energy barrier to rotation is sufficiently high, separate signals for the different conformers may be observed at low temperatures. youtube.comresearchgate.net This allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of the rotational process. For substituted anisoles, the presence of bulky or electron-withdrawing groups can influence the rotational barrier.

While one-bond and two-bond couplings are routinely used, long-range coupling constants (over three or more bonds) provide valuable information about stereochemistry and conformation. blogspot.com The magnitude of these couplings is often dependent on the dihedral angle between the coupled nuclei, following a Karplus-type relationship. blogspot.com

¹³C-¹H Couplings: Long-range ¹³C-¹H couplings can be measured using techniques like gated decoupling or selective 2D J-resolved spectroscopy. blogspot.com These couplings can help in assigning the stereochemistry of complex molecules where proton-proton NOE data is ambiguous due to large inter-proton distances. blogspot.com

¹⁹F Couplings: The presence of a fluorine atom in 4,5-Dibromo-2-fluoroanisole introduces a range of informative long-range couplings. ¹⁹F NMR is a highly sensitive technique with a large chemical shift dispersion. nih.goved.ac.uk

¹⁹F-¹H Couplings: Long-range couplings between the fluorine atom and protons on the aromatic ring and even the methoxy group can be observed. The magnitude of these couplings can provide insights into the spatial relationship between these nuclei.

¹⁹F-¹³C Couplings: Long-range ¹⁹F-¹³C couplings are also readily observed and can extend over several bonds. rsc.orgnih.gov These couplings are valuable for confirming the substitution pattern and for studying the electronic effects of the fluorine substituent. rsc.org

A table summarizing typical long-range coupling constants is provided below:

| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Structural Information |

| ³J(H,H) (ortho) | 3 | 7-10 | Aromatic substitution pattern |

| ⁴J(H,H) (meta) | 4 | 2-3 | Aromatic substitution pattern |

| ⁵J(H,H) (para) | 5 | 0-1 | Aromatic substitution pattern |

| ³J(C,H) | 3 | 5-10 | Dihedral angle dependent |

| ⁴J(F,H) | 4 | 2-5 | Spatial proximity |

| ⁵J(F,H) | 5 | < 2 | Spatial proximity |

| ²J(F,C) | 2 | 15-30 | Substitution pattern |

| ³J(F,C) | 3 | 5-10 | Dihedral angle dependent |

| ⁴J(F,C) | 4 | < 5 | Substitution pattern |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For 4,5-Dibromo-2-fluoroanisole, HRMS would provide a mass measurement with high accuracy, allowing for the unambiguous confirmation of its molecular formula, C₇H₅Br₂FO.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org Electron impact (EI) ionization, a common technique, causes the molecular ion to fragment in a predictable manner. The presence of two bromine atoms in 4,5-Dibromo-2-fluoroanisole will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. researchgate.net

Common fragmentation pathways for anisole derivatives include the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO). miamioh.edu For 4,5-Dibromo-2-fluoroanisole, cleavages involving the bromine and fluorine atoms would also be expected. Analysis of these fragmentation patterns helps to piece together the structure of the molecule. youtube.com

A hypothetical fragmentation table for 4,5-Dibromo-2-fluoroanisole is presented below:

| m/z | Proposed Fragment | Notes |

| 285/287/289 | [C₇H₅Br₂FO]⁺ | Molecular ion peak with characteristic bromine isotope pattern |

| 270/272/274 | [C₆H₂Br₂FO]⁺ | Loss of •CH₃ |

| 242/244/246 | [C₅H₂Br₂F]⁺ | Loss of •CH₃ and CO |

| 208/210 | [C₇H₅BrFO]⁺ | Loss of Br• |

| 129 | [C₆H₂BrF]⁺ | Loss of Br• and CO |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa Both methods provide a characteristic fingerprint spectrum that is unique to the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa In the spectrum of 4,5-Dibromo-2-fluoroanisole, characteristic absorption bands would be observed for:

C-H stretching of the aromatic ring and the methoxy group.

C-O stretching of the ether linkage.

C=C stretching of the aromatic ring.

C-Br and C-F stretching vibrations.

Out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.sa When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering) at a different frequency. The frequency difference corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of 4,5-Dibromo-2-fluoroanisole and its derivatives.

A table of expected vibrational frequencies for 4,5-Dibromo-2-fluoroanisole is shown below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1275-1200 | IR |

| C-O-C Symmetric Stretch | 1075-1020 | Raman |

| C-F Stretch | 1250-1000 | IR |

| C-Br Stretch | 680-515 | IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR |

X-ray Crystallography for Solid-State Structural Determination (where applicable to derivatives)

When a derivative of 4,5-Dibromo-2-fluoroanisole can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information in the solid state. This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern can be used to calculate the precise three-dimensional arrangement of atoms in the molecule.

X-ray crystallography can determine:

Bond lengths

Bond angles

Torsional angles

Intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for validating the structural assignments made by other spectroscopic methods.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Precursor in the Synthesis of Polysubstituted Aromatics

The strategic placement of bromine and fluorine atoms on the anisole (B1667542) ring makes 4,5-dibromo-2-fluoroanisole a valuable starting material for the synthesis of polysubstituted aromatic compounds. The differential reactivity of the halogen atoms allows for selective functionalization through various cross-coupling reactions. Chemists can exploit these differences to introduce a variety of substituents, such as aryl, alkyl, and amino groups, in a controlled manner. This step-wise introduction of new functionalities is a cornerstone of modern organic synthesis, enabling the creation of highly tailored molecules with specific properties.

The presence of the methoxy (B1213986) group further influences the reactivity of the aromatic ring, directing incoming electrophiles and providing an additional site for chemical modification. This multifaceted reactivity profile allows for the generation of a diverse library of polysubstituted aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and advanced materials.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and material science. mdpi.com 4,5-Dibromo-2-fluoroanisole serves as a foundational scaffold for the construction of a wide array of these vital molecular structures. e-bookshelf.dewiley.com

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in biologically active molecules. mdpi.com 4,5-Dibromo-2-fluoroanisole can be strategically employed in the synthesis of several important classes of these compounds.

Quinolines: The quinoline (B57606) ring system is a core structure in many pharmaceuticals. nih.goviipseries.org Synthetic routes to quinolines often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or related strategies like the Skraup, Doebner-von Miller, or Friedländer syntheses. iipseries.orgorganic-chemistry.org While direct synthesis examples starting from 4,5-dibromo-2-fluoroanisole are not extensively detailed in the provided results, its derivatives, created through functionalization of the bromine atoms, could serve as the necessary aniline (B41778) precursors for these classical quinoline syntheses. For instance, replacement of a bromine atom with an amino group would generate a substituted aniline ready for cyclization.

Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. raco.cat They are synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. raco.catfrontiersin.org The bromine atoms on 4,5-dibromo-2-fluoroanisole can be converted to either azide (B81097) or alkyne functionalities through standard organic transformations. This would allow for its incorporation into triazole rings, leading to the formation of highly functionalized triazole derivatives. isres.orgrsc.orgorganic-chemistry.org

Oxadiazoles: Oxadiazoles are another class of five-membered heterocycles containing one oxygen and two nitrogen atoms. nih.govorganic-chemistry.org Their synthesis often involves the cyclization of acylhydrazides or the reaction of nitriles with hydroxylamine. organic-chemistry.orgnih.gov Similar to the synthesis of triazoles, the bromine atoms of 4,5-dibromo-2-fluoroanisole can be transformed into the necessary functional groups, such as carboxylic acids or nitriles, which are precursors for oxadiazole formation. This enables the integration of the dibromo-fluoroanisole moiety into the oxadiazole scaffold.

The construction of complex organic molecules relies heavily on the ability to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. alevelchemistry.co.ukorganic-chemistry.orgnptel.ac.in 4,5-Dibromo-2-fluoroanisole is an excellent substrate for a variety of coupling reactions that facilitate these crucial bond formations. youtube.com

Carbon-Carbon Bond Formation: The bromine atoms on the anisole ring are ideal handles for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. chemistry.coach These powerful methods allow for the formation of new C-C bonds by coupling the aryl bromide with organoboron reagents (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira). This enables the extension of the molecular framework and the introduction of diverse carbon-based substituents. libretexts.org

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine. tcichemicals.com 4,5-Dibromo-2-fluoroanisole can readily participate in this reaction, allowing for the introduction of primary or secondary amines at the positions of the bromine atoms. nih.gov This is a particularly important transformation for the synthesis of many biologically active compounds. scienceopen.com

Use in Material Science Research (excluding specific material properties or commercial applications)

The unique electronic and structural features of 4,5-dibromo-2-fluoroanisole make it a valuable precursor in the field of material science. nih.gov Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, functional materials.

Functional monomers are the building blocks of polymers with tailored properties. The reactive sites on 4,5-dibromo-2-fluoroanisole, particularly the bromine atoms, can be converted into polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, through cross-coupling reactions. The resulting monomers, containing the fluorinated and methoxy-substituted aromatic core, can then be polymerized to create materials with specific thermal, optical, or electronic characteristics. The presence of the fluorine atom is often sought after in polymer chemistry for its ability to enhance thermal stability and chemical resistance. mdpi.com

The development of new materials for electronic and optical applications is a rapidly growing area of research. The rigid aromatic core of 4,5-dibromo-2-fluoroanisole, combined with the ability to introduce various functional groups, makes it an attractive scaffold for the synthesis of molecules with potential use in these fields. For instance, by strategically building upon the 4,5-dibromo-2-fluoroanisole framework through cross-coupling reactions, researchers can construct extended π-conjugated systems. These types of molecules are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and methoxy substituents can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, of the final material.

Strategic Utility of 4,5-Dibromo-2-fluoroanisole in Multi-Component Reactions (MCRs)

While direct, documented examples of 4,5-Dibromo-2-fluoroanisole as a principal component in classical multi-component reactions (MCRs) are not prevalent in existing literature, its structural features present a compelling case for its strategic utility in complex, one-pot synthetic sequences that emulate MCR principles. MCRs are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity by combining three or more reactants in a single operation. wikipedia.orgyoutube.com The value of 4,5-Dibromo-2-fluoroanisole lies in its potential as a versatile building block for sequential, regioselective transformations, which are foundational to advanced, MCR-like processes.

The key to its strategic potential is the differential reactivity of its halogen substituents. The anisole ring is functionalized with two bromine atoms and one fluorine atom, creating distinct reaction sites that can be addressed selectively under different catalytic conditions. This allows for a programmed, step-wise introduction of various substituents onto the aromatic core within a single reaction vessel, thereby constructing complex molecules with high precision.